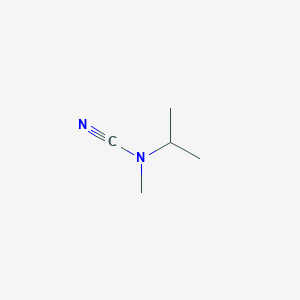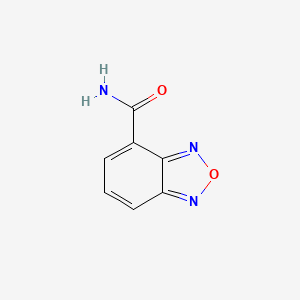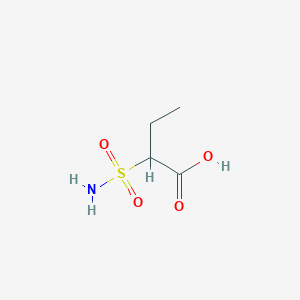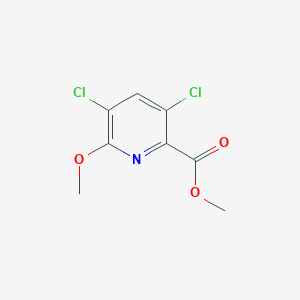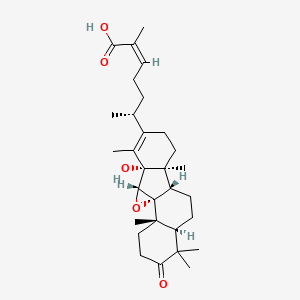![molecular formula C21H19ClF4N4 B13085721 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] is a complex organic compound that features a unique combination of fluorinated and chlorinated pyridine and indole moieties
準備方法
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyridine and indole rings, followed by the introduction of the chloro and trifluoromethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen substitution reactions are common, where the chloro or fluoro groups can be replaced with other substituents using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
科学的研究の応用
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: It is used in the development of agrochemicals for crop protection
作用機序
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence .
類似化合物との比較
Similar compounds to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] include other fluorinated and chlorinated pyridine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities. Examples include:
- 2,3-dichloro-5-(trifluoromethyl)-pyridine
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide .
This detailed article provides a comprehensive overview of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H19ClF4N4 |
|---|---|
分子量 |
438.8 g/mol |
IUPAC名 |
1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-fluorospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C21H19ClF4N4/c22-16-9-12(21(24,25)26)11-27-19(16)30-7-4-20(5-8-30)18-15(3-6-28-20)14-2-1-13(23)10-17(14)29-18/h1-2,9-11,28-29H,3-8H2 |
InChIキー |
JHHKWDXRROSTBD-UHFFFAOYSA-N |
正規SMILES |
C1CNC2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C1C5=C(N4)C=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


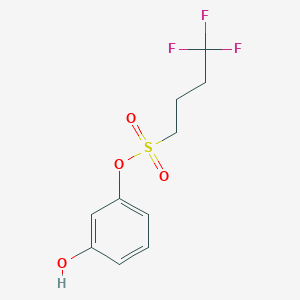
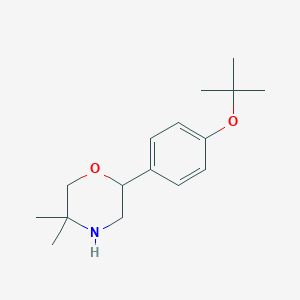
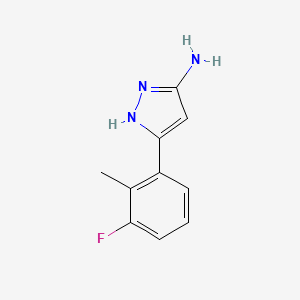
![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)

![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
![2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13085666.png)
